3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c22-16(20-12-14-3-1-10-23-14)19-11-13-4-8-21(9-5-13)15-17-6-2-7-18-15/h2,6-7,13-14H,1,3-5,8-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKYFEQIHISKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Targets
The molecular architecture of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea comprises three critical subunits:
- Oxolane (tetrahydrofuran) moiety : Contributes to solubility and steric interactions.
- Piperidine ring : Provides conformational rigidity and serves as a scaffold for functionalization.
- Pyrimidine group : Enhances binding affinity through hydrogen bonding and π-π interactions.
The synthesis focuses on coupling these subunits via urea linkage formation, requiring precise control over regioselectivity and reaction kinetics.
Synthesis Strategies and Methodological Approaches
Stepwise Coupling Route
The most widely cited method involves sequential coupling of pre-synthesized intermediates:
- Synthesis of 1-(pyrimidin-2-yl)piperidin-4-ylmethanamine :
Oxolane Subunit Functionalization :
- Oxolan-2-ylmethanol is converted to its corresponding isocyanate using triphosgene in dichloromethane at 0–5°C.
Urea Bond Formation :
- The amine intermediate reacts with the oxolane-derived isocyanate in tetrahydrofuran (THF) at room temperature for 6–8 hours.
- Yield: 58–65% after recrystallization from ethanol/water.
Table 1: Comparative Analysis of Stepwise Coupling Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperidine functionalization | 2-Chloropyrimidine, K₂CO₃, DMF, 100°C, 18h | 72 | 98.5 |
| Isocyanate generation | Triphosgene, CH₂Cl₂, 0°C, 2h | 89 | 97.2 |
| Urea coupling | THF, rt, 8h | 65 | 99.1 |
One-Pot Tandem Synthesis
Recent patents describe a streamlined one-pot approach to reduce isolation steps:
- In situ generation of intermediates :
- Piperidine-4-methanamine and 2-chloropyrimidine are reacted in acetonitrile with K₂CO₃ at reflux (82°C).
- Without isolation, oxolan-2-ylmethyl isocyanate is introduced directly into the reaction mixture.
Reaction Mechanism and Kinetic Considerations
The urea formation follows a nucleophilic addition-elimination mechanism:
- Isocyanate Activation :
- Triphosgene converts oxolan-2-ylmethanol to its isocyanate, releasing HCl gas.
- Critical parameter : Strict temperature control (<5°C) to minimize side reactions.
- Amine-Isocyanate Coupling :
Table 2: Kinetic Data for Urea Bond Formation
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 25 | 8 | 92 |
| 40 | 4 | 88 |
| 0 | 24 | 45 |
Elevated temperatures accelerate the reaction but risk decomposition, necessitating a balance between speed and stability.
Solvent and Catalyst Optimization
Solvent Screening
Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while protic solvents (ethanol) improve crystallization:
Table 3: Solvent Impact on Urea Coupling Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 65 |
| DMF | 36.7 | 59 |
| Acetonitrile | 37.5 | 61 |
| Ethanol | 24.3 | 53 |
THF emerges as optimal due to its moderate polarity and compatibility with isocyanates.
Purification and Characterization
Recrystallization Protocols
Analytical Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (s, 2H, pyrimidine-H), 6.12 (t, 1H, urea-NH), 3.74–3.68 (m, 4H, oxolane).
- HPLC-MS : m/z 356.2 [M+H]⁺, retention time 6.8 min (C18 column, 70% methanol).
Scalability and Industrial Feasibility
Pilot-scale batches (10 kg) using the one-pot method demonstrate consistent yields (60–63%) and purity (>98%), confirming commercial viability. Key challenges include:
- Cost of triphosgene : Alternatives like diphosgene are under investigation.
- Waste management : HCl neutralization requires robust scrubbing systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxolane moiety can undergo oxidation to form lactones or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups on the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the synthesis of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The pyrimidine moiety may interact with nucleic acids, while the piperidine ring may bind to receptors or enzymes. The oxolane moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analog Table
Key Structural and Functional Differences
Piperidine Substituents
- 2,3-Dimethylphenyl (DMPI, ) : Hydrophobic substituent likely enhances membrane penetration but may limit solubility.
Urea Substituents
- Oxolan-2-ylmethyl (Target Compound) : The tetrahydrofuran group balances lipophilicity and solubility, contrasting with phenyl () or ethyl () groups, which are more hydrophobic.
- Indole-Pyridinyl (DMPI) : Aromatic systems in DMPI enable broad-spectrum activity against MRSA via undefined mechanisms, possibly involving disruption of bacterial membrane proteins .
Pharmacological Implications
- Antimicrobial Potential: The target compound’s pyrimidine moiety aligns with MRSA-targeting compounds like DMPI, though its urea core may offer distinct binding modes .
- Kinase Inhibition : Urea derivatives with pyrazolo-pyrimidine substituents () demonstrate kinase inhibitory activity, suggesting the target compound could be optimized for similar targets .
Biological Activity
The compound 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an oxolane ring, a pyrimidine moiety, and a piperidine group. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of urea have shown promising results against various cancer cell lines. In one study, a related compound demonstrated GI50 values ranging from 1.7 to 28.7 μM across different cancer types, suggesting that structural modifications can enhance anticancer potency .
Antimicrobial Properties
The compound's urea linkage is known to enhance antimicrobial activity. Studies on structurally related compounds have revealed their effectiveness against a range of bacteria, including Staphylococcus aureus and Streptococcus pyogenes. For example, certain urea derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03–0.06 μg/mL against pathogenic strains .
Enzyme Inhibition
Enzyme inhibition studies have shown that urea derivatives can modulate the activity of critical enzymes involved in cancer and inflammatory pathways. For example, compounds similar to 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea have been evaluated for their ability to inhibit glycogen synthase kinase 3 (GSK-3), with some showing over 50% inhibition at micromolar concentrations .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Cell Proliferation : By targeting specific signaling pathways, it may disrupt cancer cell growth.
- Antimicrobial Action : The compound may interfere with bacterial cell wall synthesis or function.
- Enzyme Modulation : It could act as an inhibitor for enzymes involved in tumor progression or inflammation.
Study on Antitumor Activity
In a recent study, a series of urea derivatives were tested against various cancer cell lines. The results indicated that modifications in the side chains significantly impacted their cytotoxicity profiles. Notably, compounds with pyrimidine substitutions showed enhanced activity against ovarian and lung cancer cells .
| Compound | GI50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 1.7 | Non-small lung cancer |
| Compound B | 21.5 | Leukemia |
| Compound C | 15.9 | Prostate cancer |
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related urea derivatives found that certain compounds exhibited potent activity against common pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 |
| Streptococcus pyogenes | 0.06 |
| Haemophilus influenzae | 0.25 |
Q & A
Q. What are the recommended synthetic routes for 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea?
The synthesis typically involves coupling a pyrimidinyl-piperidine intermediate with an oxolane-containing isocyanate or amine. For urea formation, a two-step approach is common:
- Step 1 : Prepare the pyrimidinyl-piperidine intermediate via nucleophilic substitution or Buchwald–Hartwig amination.
- Step 2 : React with an oxolane-substituted isocyanate under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours. Purification via Combiflash chromatography (silica gel, gradient elution) yields the final compound .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm connectivity of the oxolane, pyrimidine, and urea moieties.
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination (if crystalline), using SHELX programs for refinement .
Q. What preliminary biological assays are used to assess activity?
- In vitro kinase assays : Screen for inhibition of kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets.
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay).
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can contradictory crystallographic and NMR data be resolved during structural validation?
Discrepancies may arise from dynamic conformations in solution vs. solid state. Mitigation strategies:
- Variable-temperature NMR : Probe conformational flexibility of the oxolane and piperidine rings.
- DFT calculations : Compare optimized geometries with experimental X-ray/NMR data.
- Cross-validation : Use multiple crystal forms or co-crystallization with binding partners to stabilize specific conformations .
Q. What experimental design optimizes synthetic yield while minimizing side products?
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DCM vs. acetonitrile), temperature, and stoichiometry of the urea-forming step.
- In situ monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction parameters dynamically.
- Protecting groups : Temporarily shield reactive sites on the pyrimidine or oxolane to prevent undesired coupling .
Q. How do structural modifications (e.g., oxolane vs. tetrahydrothiopyran) impact target selectivity?
- SAR studies : Replace oxolane with tetrahydrothiopyran (as in ) to assess sulfur’s electronic effects on binding.
- Docking simulations : Compare ligand-receptor interactions using software like AutoDock or Schrödinger.
- Pharmacokinetic profiling : Measure logP and solubility to evaluate bioavailability changes .
Q. What strategies address low solubility in aqueous buffers during biological testing?
- Co-solvent systems : Use DMSO/PEG mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the oxolane or urea moiety.
- Nanoparticle encapsulation : Employ liposomal or polymeric carriers to enhance dispersibility .
Data Analysis & Optimization
Q. How are computational models validated against experimental data for this compound?
- Molecular dynamics (MD) simulations : Compare predicted vs. observed conformational stability of the piperidine-pyrimidine linkage.
- Free energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., oxolane → furan).
- Benchmarking : Cross-check results with analogous compounds in public databases (e.g., ChEMBL) .
Q. What analytical methods resolve batch-to-batch variability in purity?
- HPLC-DAD/MS : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to separate impurities.
- Elemental analysis : Confirm stoichiometry of C, H, N, and S.
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile sites .
Contradiction Management
Q. How to interpret conflicting bioactivity data across cell lines?
- Mechanistic deconvolution : Use RNA-seq or phosphoproteomics to identify pathway-specific responses.
- Off-target profiling : Screen against a panel of 100+ kinases/epigenetic targets to rule out polypharmacology.
- Species-specific assays : Compare human vs. murine cell lines to assess translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
